Decyl acetate

Description

This compound has been reported in Mandragora autumnalis, Citrus reticulata, and other organisms with data available.

Structure

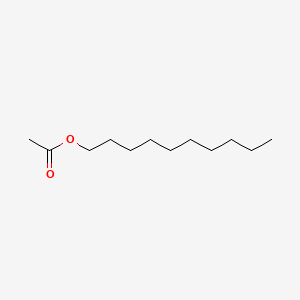

2D Structure

3D Structure

Properties

IUPAC Name |

decyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPSHWCALHZGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047189 | |

| Record name | Decyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a pear, floral, orange-rose odour | |

| Record name | Decyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Decyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

126.00 to 127.00 °C. @ 20.00 mm Hg | |

| Record name | Decyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, 1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Decyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.866 | |

| Record name | Decyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/252/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00347 [mmHg] | |

| Record name | Decyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-17-4 | |

| Record name | Decyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNW56K9DYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Decyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Decyl acetate chemical properties and characteristics

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Analysis of Decyl Acetate for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (C₁₂H₂₄O₂) is an organic compound, specifically the ester formed from 1-decanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity, waxy odor and is utilized extensively in the flavor and fragrance industries.[2] Beyond its sensory applications, its physicochemical properties make it a subject of interest in various scientific disciplines, including as a synthetic pheromone for certain insect species and as a potential component in formulation science.[3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in chemical signaling.

Chemical and Physical Properties

This compound is a fatty acid ester that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[4] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | n-Decyl acetate, Acetic acid, decyl ester, Decyl ethanoate | [5] |

| CAS Number | 112-17-4 | [6] |

| Molecular Formula | C₁₂H₂₄O₂ | [6] |

| Molecular Weight | 200.32 g/mol | [5] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, waxy, slightly floral | [7] |

| Density | 0.863 g/mL at 25 °C | [6] |

| Boiling Point | 244.1 °C at 760 mmHg | [6] |

| Melting Point | -15 °C | [6] |

| Flash Point | > 93 °C (> 199.4 °F) | [4] |

| Refractive Index | n20/D 1.427 | [6] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [4] |

| logP | 4.5 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (t, 2H), 2.04 (s, 3H), 1.61 (quint, 2H), 1.27 (m, 14H), 0.88 (t, 3H) | [8] |

| ¹³C NMR (CDCl₃) | δ 171.1, 64.6, 31.9, 29.6, 29.5, 29.3, 29.2, 28.6, 25.9, 22.7, 21.0, 14.1 | [8] |

| FTIR (neat) | ν (cm⁻¹) 2924 (C-H stretch), 2854 (C-H stretch), 1742 (C=O stretch), 1238 (C-O stretch) | [5] |

| Mass Spectrometry (EI) | m/z 43 (100%), 55 (66%), 56 (67%), 61 (42%), 69 (57%), 70 (68%), 83 (48%) | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-decanol and glacial acetic acid using sulfuric acid as a catalyst.[2][9]

Materials:

-

1-Decanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1-decanol and a molar excess of glacial acetic acid (e.g., 2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of 1-decanol) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess acetic acid using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Expected Yield: 65-97%, depending on reaction conditions.[1]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound purity and identity.[10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis: Identify the this compound peak based on its retention time and compare the resulting mass spectrum with a reference spectrum.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound, 112-17-4 [thegoodscentscompany.com]

- 8. N-DECYL ACETATE(112-17-4) 13C NMR spectrum [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. thepharmajournal.com [thepharmajournal.com]

Decyl Acetate (CAS No. 112-17-4): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Decyl acetate (C₁₂H₂₄O₂), a fatty acid ester with the CAS number 112-17-4, is a colorless liquid recognized for its characteristic waxy, fruity, and slightly floral aroma. This comprehensive technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its role as an insect pheromone.

Chemical and Physical Properties

This compound is primarily utilized in the flavor and fragrance industries.[1] Its physical and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂ | [2] |

| Molecular Weight | 200.32 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pear-like, waxy | [1] |

| Density | 0.863 g/mL at 25 °C | [3] |

| Boiling Point | 126-127 °C at 20 mmHg | [3] |

| Melting Point | -15.03 °C | [4] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [5] |

| Refractive Index | n20/D 1.427 | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [6] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. Key spectral data are provided below.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectral data available | [7] |

| ¹³C NMR | Spectral data available | [7] |

| IR Spectroscopy | Spectral data available | [8] |

| Mass Spectrometry | Key fragments and spectral data available | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for research and development. The following sections provide comprehensive experimental protocols.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-decanol and glacial acetic acid using sulfuric acid as a catalyst.

Materials:

-

1-Decanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-decanol and a molar excess of glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

-

Washing:

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

-

Wash the organic layer with water.

-

Finally, wash with a saturated sodium chloride (brine) solution to remove residual water.[9]

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 126-127 °C at 20 mmHg.[3]

Diagram of Fischer Esterification Workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the synthesized this compound for purity and structural confirmation.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as hexane or ethyl acetate.

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC injector port.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu).

-

-

Data Analysis: Identify the this compound peak based on its retention time and compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

Diagram of GC-MS Analysis Workflow:

Biological Activity: Insect Pheromone

This compound is known to function as a synthetic pheromone, attracting male false codling moths (Cryptophlebia leucotreta).[10] The following experimental protocols are representative of methods used to evaluate the behavioral response of insects to pheromones.

Electroantennography (EAG) Bioassay

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.[1]

Materials:

-

This compound

-

Solvent (e.g., hexane)

-

Insect specimens (e.g., male false codling moths)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Dissection microscope

-

Humidified and purified air delivery system

Procedure:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect under a dissection microscope.

-

Electrode Placement: The base and the tip of the excised antenna are placed in contact with two electrodes containing a conductive solution.

-

Stimulus Delivery: A continuous stream of humidified and purified air is passed over the antenna. A puff of air containing a known concentration of this compound is introduced into the airstream.

-

Data Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of the response is indicative of the sensitivity of the antennal receptors to the compound.

Wind Tunnel Bioassay

A wind tunnel is used to observe the upwind flight behavior of insects in response to a pheromone plume.

Materials:

-

Wind tunnel

-

This compound

-

Dispenser (e.g., rubber septum)

-

Insect specimens

-

Video recording equipment

Procedure:

-

Pheromone Source: A dispenser is loaded with a specific dose of this compound and placed at the upwind end of the wind tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the insects is observed and recorded. Key behaviors to note include taking flight, upwind flight orientation, and contact with the pheromone source.

Diagram of Insect Olfactory Signaling Pathway:

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It may cause mild skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile compound with significant applications in the flavor, fragrance, and pest management industries. The detailed technical information and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this fatty acid ester. Further research into its biological activities and potential applications is warranted.

References

- 1. Electroantennography - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. A Wind Tunnel for Odor Mediated Insect Behavioural Assays [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchtrend.net [researchtrend.net]

The Multifaceted Role of Decyl Acetate in Insect Chemical Communication: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Decyl acetate, a seemingly simple ester, plays a remarkably diverse and critical role in the chemical communication systems of various insect species. This technical guide provides an in-depth exploration of the biological functions of this compound, acting as a pheromone, allomone, and kairomone. We delve into the quantitative aspects of its activity, detail the experimental protocols for its study, and illustrate the underlying signaling pathways. This document serves as a comprehensive resource for researchers in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Introduction: The Chemical Language of Insects

Insects have evolved sophisticated chemical communication systems to navigate their environment, locate mates, find food, and avoid predators. These chemical signals, or semiochemicals, are broadly classified based on the nature of the interaction they mediate. This compound (CH₃(CH₂)₉OOCCH₃) is a volatile organic compound that has been identified as a key player in the chemical vocabulary of numerous insect orders, including Thysanoptera, Lepidoptera, and Hymenoptera. Its function is context-dependent, highlighting the specificity and adaptability of insect chemosensory systems.

This guide will explore the distinct biological roles of this compound, providing a technical foundation for its application in research and pest management strategies.

Biological Roles of this compound in Insects

This compound's function as a semiochemical is remarkably varied, underscoring its importance in insect behavior.

Alarm Pheromone in Thrips

In the Western flower thrips (Frankliniella occidentalis), a significant agricultural pest, this compound is a crucial component of the larval alarm pheromone.[1][2][3] When attacked by predators, thrips larvae release an anal droplet containing a blend of this compound and dothis compound.[1][4] This chemical alarm signals danger to other thrips, inducing dispersal and escape behaviors, thereby reducing predation risk.[1][3] The two components are typically present in a ratio that can vary with the age of the larvae.[4]

Sex Pheromone Component in Moths

This compound has been identified as a component of the female-produced sex pheromone in several moth species. In the false codling moth (Cryptophlebia leucotreta), a pest of citrus and other crops, synthetic this compound is used to attract males.[5][6] It is often a minor component in a complex blend of compounds that together create a species-specific signal for mate recognition.

Kairomone in Host-Seeking Insects

In the context of host-plant interactions, this compound can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. For the codling moth (Cydia pomonella), a major pest of apples and pears, this compound is a plant-derived volatile that can enhance the attractiveness of traps when used in combination with other kairomones like pear ester and acetic acid.[7] This suggests that this compound can be a cue for locating suitable host plants for oviposition.

Attractant for Orchid Bees

Male orchid bees (Euglossini) are known to collect a variety of volatile compounds from orchids and other sources, which they store in specialized hind-leg pouches and later use in courtship displays.[7] this compound is among the compounds that have been found to be attractive to certain species of orchid bees, playing a role in the complex chemical bouquets that mediate mating behavior.

Quantitative Data on this compound Activity

The biological activity of this compound is often dependent on its concentration and the presence of other semiochemicals. The following tables summarize key quantitative data from published studies.

| Insect Species | Biological Role | Compound Ratio (this compound : Other) | Behavioral Response | Reference |

| Frankliniella occidentalis (Western Flower Thrips) | Alarm Pheromone | 1 : 1.5 (this compound : Dothis compound) | Repellency, increased dispersal | [1][5] |

| Frankliniella occidentalis | Alarm Pheromone | Varies from 0.4:1 to 1.1:1 with larval age (this compound : Dothis compound) | Repellency | [4] |

| Cryptophlebia leucotreta (False Codling Moth) | Sex Pheromone | Component of a blend | Male attraction | [5][6] |

Experimental Protocols for Studying this compound

The study of insect responses to semiochemicals like this compound relies on a suite of specialized behavioral and electrophysiological assays.

Y-Tube Olfactometer Assay

This assay is a standard method for assessing the preference of an insect for a particular odor.

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms. A controlled airflow is passed through each arm.

-

Procedure:

-

An odor source (e.g., filter paper treated with a solution of this compound in a solvent) is placed in one arm, and a control (solvent only) is placed in the other.

-

An individual insect is introduced at the base of the central arm.

-

The insect is allowed a set amount of time to make a choice by walking upwind into one of the arms.

-

The number of insects choosing the treatment arm versus the control arm is recorded and statistically analyzed.[8][9][10]

-

-

Key Parameters: Airflow rate, odor concentration, temperature, humidity, and light conditions should be carefully controlled.

Wind Tunnel Bioassay

Wind tunnels provide a more realistic environment for studying the flight behavior of insects in response to an odor plume.

-

Apparatus: A transparent tunnel with a fan at one end to generate a laminar airflow and an odor source placed upwind.

-

Procedure:

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odor stimulus.

-

Apparatus: An insect antenna is excised and mounted between two electrodes connected to an amplifier.

-

Procedure:

-

A puff of air containing a known concentration of this compound is delivered to the antenna.

-

The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response).

-

The amplitude of the EAG response is proportional to the perceived intensity of the odor.[15][16]

-

-

Coupled Gas Chromatography-Electroantennography (GC-EAG): This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna. It allows researchers to identify which specific compounds in a complex mixture are biologically active.[17][18][19][20][21]

Signaling Pathways in this compound Perception

The perception of this compound by insects involves a cascade of molecular events within the olfactory sensory neurons (OSNs) housed in sensilla on the antennae.

-

Odorant Binding and Transport: Volatile molecules like this compound enter the sensillum lymph through pores in the cuticle. Odorant Binding Proteins (OBPs) are thought to bind to hydrophobic odorants and transport them to the receptors on the dendritic membrane of the OSNs.[22][23]

-

Receptor Activation: The this compound-OBP complex, or this compound itself, interacts with a specific Odorant Receptor (OR). Insect ORs are heteromeric complexes consisting of a variable ligand-binding subunit and a highly conserved co-receptor known as Orco.[24][25]

-

Signal Transduction: The binding of this compound to its OR induces a conformational change, opening the ion channel formed by the OR-Orco complex. This leads to an influx of cations and depolarization of the OSN membrane.[24][25]

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the antennal lobe of the insect's brain for further processing.

-

Signal Termination: Odorant-degrading enzymes (ODEs) in the sensillum lymph rapidly break down the this compound molecules, ensuring that the OSN can respond to subsequent odor stimuli.[24]

Visualizations

Diagrams

Caption: Generalized insect olfactory signaling pathway for this compound.

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Caption: Workflow for Coupled Gas Chromatography-Electroantennography (GC-EAG).

Conclusion and Future Directions

This compound is a versatile semiochemical that plays a vital role in the life of many insect species. Its function as an alarm pheromone, sex pheromone component, and kairomone highlights the efficiency and specificity of insect chemical communication. A thorough understanding of the biological roles and perception mechanisms of this compound is essential for developing innovative and environmentally benign pest management strategies. Future research should focus on identifying the specific odorant receptors for this compound in key insect pests, elucidating the complete neural pathways from antenna to brain, and exploring the potential for synergistic or antagonistic effects with other semiochemicals to optimize its application in attract-and-kill or push-pull strategies.

References

- 1. A push-pull strategy to control the western flower thrips, Frankliniella occidentalis, using alarm and aggregation pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attraction of Frankliniella occidentalis Females towards the Aggregation Pheromone Neryl (S)-2-Methylbutanoate and Kairomones in a Y-Olfactometer [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. olfacts.nl [olfacts.nl]

- 9. researchgate.net [researchgate.net]

- 10. The aggregation pheromones of thrips (Thysanoptera) and their potential for pest management | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Electroantennography [bio-protocol.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. resolution-lab.com [resolution-lab.com]

- 21. researchgate.net [researchgate.net]

- 22. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of n-Decyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Decyl acetate (C₁₂H₂₄O₂), also known as decyl ethanoate, is the ester resulting from the condensation of n-decanol and acetic acid. It is a colorless liquid with a characteristic fruity, floral odor. This compound finds applications in the flavor and fragrance industries and serves as a specialty solvent. A thorough understanding of its physicochemical properties is crucial for its application in scientific research, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physicochemical parameters of n-decyl acetate, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Data Presentation: Physicochemical Properties of n-Decyl Acetate

The quantitative physicochemical data for n-decyl acetate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₁₂H₂₄O₂ | - | - | [1][2] |

| Molecular Weight | 200.32 | g/mol | - | [1][2][3][4] |

| Appearance | Clear, colorless liquid | - | Room Temperature | [1] |

| Odor | Floral, orange-rose | - | - | [5] |

| Melting Point | -15 | °C | 760.00 mm Hg | [6][7] |

| -15.03 | °C | - | [8][9] | |

| Boiling Point | 272.00 | °C | 760.00 mm Hg | [6] |

| 244.1 | °C | 760 mmHg | [8] | |

| 244 | °C | - | [10] | |

| 126.00 to 127.00 | °C | 20.00 mm Hg | [3][4][5][6][9] | |

| Density | 0.86200 to 0.86800 | g/mL | 25.00 °C | [6] |

| 0.863 | g/mL | 25 °C | [3][4][5][9] | |

| 0.870 | g/mL | 25 °C | [1] | |

| 0.867 | g/cm³ | 20 °C | [10] | |

| 0.862 - 0.868 | g/ml | 20°c | [11] | |

| Refractive Index | 1.42500 to 1.43000 | - | 20.00 °C | [6] |

| 1.427 | - | 20 °C | [3][4][5][8][9] | |

| 1.425 - 1.429 | - | 20 °C | [1] | |

| 1.430 | - | - | [10] | |

| 1.4250 - 1.4300 | - | 20°c | [11] | |

| Solubility | Insoluble in water | - | - | [5][7][10][11] |

| Soluble in alcohol | - | - | [6] | |

| 3.517 | mg/L | Water (estimated) | [6] | |

| Vapor Pressure | 0.031000 | mmHg | 25.00 °C (estimated) | [6][8][10][12] |

| 2.48 | Pa | 25.9 °C | [5][9] | |

| Flash Point | > 230.00 | °F (TCC) | (> 110.00 °C) | [6] |

| 226.0 | °F | (107.8 °C) - closed cup | [3] | |

| 101.3 | °C | - | [8] | |

| 110 | °C | - | [11] | |

| Purity (Assay) | 95.00 to 100.00 | % | - | [6] |

| ≥95 | % | - | [3][4] | |

| 98 - 100 | % (GC) | - | [1] | |

| > 99 | % (GC) | - | [11] | |

| Acid Value | 1.00 max | KOH/g | - | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of n-decyl acetate are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of n-decyl acetate, which is below room temperature, is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gradual warming.

-

Apparatus: Thiele tube or a commercial melting point apparatus with cooling capabilities, thermometer, capillary tubes.

-

Procedure:

-

A small amount of liquid n-decyl acetate is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in a cooling bath (e.g., dry ice/acetone) to freeze the sample.

-

The frozen sample is then placed in a melting point apparatus or a Thiele tube filled with a suitable liquid that remains fluid at the expected melting point.[1][6]

-

The temperature is raised slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.[6]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[3][6]

-

Determination of Boiling Point

The boiling point is determined at atmospheric pressure and under reduced pressure to account for the substance's relatively high boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source (for reduced pressure).

-

Procedure:

-

A sample of n-decyl acetate is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.[13]

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned just below the side arm of the distillation flask.[13]

-

For reduced pressure measurements, the system is connected to a vacuum pump and the pressure is stabilized and recorded before heating.[13]

-

Determination of Density

The density of liquid n-decyl acetate is determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance, thermometer.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is recorded.[11][14]

-

A specific volume of n-decyl acetate (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14][15]

-

The mass of the graduated cylinder containing the liquid is recorded.[11][14]

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[15]

-

The temperature at which the measurement is taken is also recorded.[11]

-

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is a good indicator of purity.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium lamp, D-line, 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[16][17]

-

A few drops of n-decyl acetate are placed on the surface of the prism.[16][17]

-

The prisms are closed and the temperature is allowed to equilibrate to the desired temperature (e.g., 20°C) using the circulating water bath.[18]

-

The light source is switched on and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.[16]

-

The control knob is turned to center the dividing line on the crosshairs.[17]

-

The refractive index is read directly from the instrument's scale.[16]

-

Determination of Solubility

The solubility of n-decyl acetate is tested in water and common organic solvents.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, measured amount of n-decyl acetate (e.g., 0.1 mL) is placed in a test tube.[19]

-

A measured volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.[19]

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is observed for the presence of a single phase (soluble), two distinct layers (insoluble), or cloudiness (partially soluble).[20]

-

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique to determine the purity of volatile compounds like n-decyl acetate and to quantify any impurities.

-

Apparatus: Gas chromatograph with a flame ionization detector (FID), a suitable capillary column (e.g., a non-polar or medium-polarity column), injection syringe, carrier gas (e.g., helium or nitrogen).

-

Procedure:

-

A dilute solution of n-decyl acetate in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

-

The GC instrument is set up with appropriate parameters for the column, oven temperature program, injector temperature, and detector temperature.

-

A small volume of the prepared sample (e.g., 1 µL) is injected into the gas chromatograph.[21]

-

The components of the sample are separated as they pass through the column and are detected by the FID.[21]

-

The resulting chromatogram shows peaks corresponding to n-decyl acetate and any impurities.[21]

-

The purity is determined by calculating the area percentage of the n-decyl acetate peak relative to the total area of all peaks in the chromatogram.[21]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of n-decyl acetate.

Workflow for Physicochemical Characterization of n-Decyl Acetate.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 8. pennwest.edu [pennwest.edu]

- 9. udel.edu [udel.edu]

- 10. filab.fr [filab.fr]

- 11. scribd.com [scribd.com]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. davjalandhar.com [davjalandhar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. kelid1.ir [kelid1.ir]

Synthesis of Decyl Acetate: A Comprehensive Technical Review

Decyl acetate (C12H24O2) is a fatty acid ester with a characteristic fruity, floral, and waxy aroma, making it a valuable compound in the fragrance, flavor, and cosmetics industries.[1][2][3] It is found naturally in fruits like citrus and strawberries.[3] Due to its widespread application and the high cost of extraction from natural sources, various synthetic routes have been developed for its production. This technical guide provides an in-depth review of the primary methods for synthesizing this compound, focusing on enzymatic and chemical catalysis. It includes detailed experimental protocols, quantitative data comparisons, and visual diagrams of reaction pathways and workflows.

Synthesis Methodologies

The production of this compound is primarily achieved through two main routes: enzymatic synthesis, which is considered a "green" alternative, and traditional chemical synthesis.

Enzymatic Synthesis via Transesterification

Enzymatic synthesis, particularly using lipases, has gained significant attention for its high selectivity and mild reaction conditions.[4][5] The most common approach is the transesterification of a long-chain alcohol (1-decanol) with an acyl donor, such as vinyl acetate.

The lipase from Candida antarctica B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this reaction.[6][7][8] The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester.[7][9][10] Studies have shown that this reaction can be inhibited by an excess of the alcohol (decanol).[9][10][11]

Chemical Synthesis

Traditional chemical methods for this compound synthesis include direct esterification and nucleophilic substitution reactions.

-

Fischer Esterification: This classic method involves the reaction of 1-decanol with acetic acid, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[5][12] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[5]

-

Acetylation with Other Acyl Donors: More reactive acyl donors like acetyl chloride can be used to react with 1-decanol for a faster, more irreversible reaction.[13]

-

Nucleophilic Substitution: An alternative route involves the reaction of an alkyl halide, such as 1-bromodecane, with an acetate salt, like sodium acetate.[14] This method often employs a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

Experimental Protocols

This section details the methodologies for the key synthesis routes discussed.

Protocol: Lipase-Catalyzed Synthesis in Organic Solvent

This protocol is based on the transesterification of 1-decanol and vinyl acetate using Novozym 435 in n-hexane.[6][9]

Materials:

-

1-Decanol (DOH)

-

Vinyl Acetate (VA)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

n-Hexane (solvent)

Procedure:

-

Prepare solutions of 1-decanol and vinyl acetate in n-hexane to the desired initial concentrations (e.g., 0.1 M to 1.4 M).[6][9]

-

Add the Novozym 435 catalyst to the reaction vessel.

-

Place the vessel in a shaker or incubator set to the reaction temperature (e.g., 30°C).[6][9]

-

Maintain constant stirring to ensure a homogenous mixture and minimize external mass transfer limitations.[10]

-

Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[5]

-

The solvent can be removed from the product mixture by rotary evaporation.[15] Further purification can be achieved via distillation or column chromatography.[5][16]

Protocol: Lipase-Catalyzed Synthesis in Supercritical CO2 (sc-CO2)

This protocol describes the synthesis using supercritical carbon dioxide as a solvent, which offers benefits like tunable solvent properties and easy product separation.[8][10][11]

Materials:

-

1-Decanol (DOH)

-

Vinyl Acetate (VA)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Supercritical Carbon Dioxide (sc-CO2)

Procedure:

-

The synthesis is conducted in a high-pressure batch reactor.

-

Load the catalyst (Novozym 435) and the substrates (1-decanol and vinyl acetate) into the reactor.

-

Pressurize the reactor with CO2 to the desired operating pressure (e.g., 100 bar) and heat to the reaction temperature (e.g., 35°C).[10][11]

-

Stir the reaction mixture to ensure homogeneity.

-

After the reaction period, depressurize the reactor. The CO2 becomes a gas, leaving behind the product and catalyst mixture.

-

Separate the catalyst by filtration. The resulting product is often of high purity, requiring minimal downstream processing.

Protocol: Chemical Synthesis via Nucleophilic Substitution

This protocol is based on the reaction of 1-bromodecane with sodium acetate.[14]

Materials:

-

1-Bromodecane (55 g, 0.25 mole)

-

Sodium acetate trihydrate (270 g, 1.98 moles)

-

1-Decene (12.5 ml)

-

Tricaprylylmethylammonium chloride (phase-transfer catalyst, 10 g)

Procedure:

-

Combine all reactants in a reaction vessel equipped with a mechanical stirrer.

-

Heat the reaction mixture to 105°C with continuous stirring.[14]

-

The reaction is typically complete within 1-2 hours. Monitor progress using gas-liquid chromatography.[14]

-

After cooling, the organic layer containing this compound is separated from the aqueous layer.

-

Wash the organic layer with water and then a brine solution to remove any remaining salts or impurities.

-

Purify the final product by fractional distillation.[17]

Quantitative Data Summary

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Enzymatic Synthesis of this compound

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Pressure (bar) | Substrate Conc. (M) | Observations | Reference(s) |

| Novozym 435 | Vinyl Acetate | n-Hexane | 30 | Ambient | 0.1 - 1.4 | Inhibition by excess decanol. | [6],[9] |

| Novozym 435 | Vinyl Acetate | sc-CO2 | 35 | 100 | - | Reaction enhanced by excess vinyl acetate; inhibited by excess decanol. | ,,[11] |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Solvent-free | 30 | Ambient | - | Yields up to 99% in 3 hours for geranyl acetate synthesis (analogous reaction). | [18] |

Table 2: Chemical Synthesis of this compound

| Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Key Features | Reference(s) |

| 1-Bromodecane, Sodium Acetate | Tricaprylylmethylammonium chloride | 105 | 1 - 2 | Phase-transfer catalysis; reaction is essentially complete after 1 hour. | [14] |

| 1-Decanol, Acetic Acid | Solid Acid (e.g., Zeolites) | 90 - 120 | Continuous | Allows for continuous production and catalyst recycling. | [19],[20] |

| 1-Decanol, Acetic Anhydride | Uranyl Acetate | 70 | 3 - 4 | High yields (>90%) for analogous alcohol acetylations under mild conditions. | [21] |

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize the complex processes and relationships in this compound synthesis.

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Acid-Catalyzed Fischer Esterification

Caption: Reaction pathway for acid-catalyzed Fischer Esterification.

References

- 1. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 2. This compound, 112-17-4 [thegoodscentscompany.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis by enzyme catalysis in sc-CO2 [bibliotecadigital.ipb.pt]

- 11. FCNAUP - Kinetic Modelling of this compound Synthesis by Supercritical Biocatalysis [sigarra.up.pt]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. This compound (112-17-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. prepchem.com [prepchem.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. US5206434A - Purification process for methyl acetate - Google Patents [patents.google.com]

- 18. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 19. WO2020029468A1 - Method for preparing acetate by using clay-based solid acid - Google Patents [patents.google.com]

- 20. WO2000003968A1 - Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalyst - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

Decyl Acetate: A Technical Guide to Safe Handling and Properties

Introduction: Decyl acetate (CAS No. 112-17-4) is a colorless liquid ester known for its characteristic fruity, floral odor.[1] It is utilized as a flavoring agent in the food industry and as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[2][3] This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physical and Chemical Properties

This compound is a stable, combustible liquid that is insoluble in water but soluble in organic solvents like alcohol.[1][3][4] Its physical and chemical characteristics are essential for understanding its behavior in various applications and for developing appropriate handling procedures.

| Property | Value | Source(s) |

| CAS Number | 112-17-4 | [1][2][5][6] |

| Molecular Formula | C₁₂H₂₄O₂ | [3][5][7] |

| Molecular Weight | 200.32 g/mol | [3][5][8] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | Fruity, floral, pear-like | [1][4] |

| Boiling Point | 126-127 °C @ 20 mmHg; 272 °C @ 760 mmHg | [3][8] |

| Melting Point | -15 °C | [3] |

| Flash Point | > 93.3 °C to 110 °C (Closed Cup) | [1][8][9] |

| Density / Specific Gravity | 0.862 - 0.870 g/mL at 20-25 °C | [1][3][5][9] |

| Vapor Pressure | 0.00347 - 0.03 mmHg at 25 °C | [3][8][10] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][3][4][9] |

| Refractive Index | 1.425 - 1.430 at 20 °C | [1][3][5][9] |

Hazard Identification and GHS Classification

The GHS classification for this compound presents some variability across different sources. The most consistently reported hazard is its toxicity to aquatic life.[2] It is also classified by some suppliers as a combustible liquid.[8][11]

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Aquatic Hazard (Acute) | GHS09 (Environment) | Warning | H400: Very toxic to aquatic life | P273: Avoid release to the environment. | [2] |

| Aquatic Hazard (Chronic) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

| Flammable Liquids | None specified | Warning | Combustible liquid (Category 4) | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [8][11] |

Note: Some sources report that this compound does not meet the criteria for GHS hazard classification.[3][9]

Toxicological Profile

This compound is considered to have low acute toxicity.[8] The primary health concerns are mild irritation upon direct contact with skin or eyes.[8]

-

Acute Oral Toxicity: Expected to be a low ingestion hazard.[8]

-

Acute Inhalation Toxicity: Health hazard information is incomplete, but inhalation of vapors may cause drowsiness and dizziness.[4][8]

-

Skin Contact: May cause mild skin irritation after prolonged or repeated exposure.[4][8]

-

Eye Contact: May cause mild eye irritation upon direct contact.[8]

-

Sensitization: An 8% solution was found to cause no irritation or sensitization.[9]

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[12]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure safety and maintain the integrity of this compound. This involves using appropriate engineering controls, personal protective equipment, and storage conditions.

Experimental Protocol: Standard Handling Procedure

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Ventilation: Handle the substance in a well-ventilated area.[2] Local exhaust ventilation is typically required to control exposure.[4]

-

Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[8]

-

Procedure: Avoid all personal contact, including inhalation of vapors or mists.[2][4] Avoid contact with skin and eyes.[2] Use non-sparking tools.[2]

-

Post-Handling: After use, wash hands thoroughly.[2] Clean the work area and properly dispose of any contaminated materials.

Caption: Workflow for the safe handling of this compound.

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.[2][11] Keep the substance away from heat, sparks, open flames, and other sources of ignition.[8][11] It is incompatible with strong oxidizing agents and strong acids/bases.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure when engineering controls are not sufficient.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]

-

Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, PVC) are required.[2][4][12] Gloves must be inspected before use and replaced if contaminated.[2][12] Wear impervious clothing, such as overalls or a P.V.C. apron, to prevent skin contact.[2][4]

-

Respiratory Protection: If there is a risk of overexposure due to vapor or aerosol formation, use an approved respirator with a Type A filter for organic vapors.[4][12]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the adverse effects of accidental exposure.

Caption: First aid response protocol for this compound exposure.

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] If irritation develops or persists, seek medical attention.[8]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, ensuring to wash under the eyelids.[2][11] Remove contact lenses if present and easy to do.[12] Get medical attention.[11]

-

Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[8] Call a physician or poison control center if the person feels unwell or if a large amount is ingested.[8]

Fire-Fighting Measures

This compound is a combustible liquid.[8][11]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][4] Water spray or mist can be used to cool closed containers.[11]

-

Specific Hazards: Containers may explode when heated.[11] Vapors are heavier than air and may travel along the ground to a source of ignition.[12] Combustion products include carbon dioxide.[4]

-

Protective Actions for Fire-Fighters: Wear full body protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[2][4][11]

Accidental Release Measures

Prompt and correct action is necessary to control spills and prevent environmental contamination.

Experimental Protocol: Spill Containment and Cleanup

-

Evacuation and Ignition Control: Evacuate personnel from the spill area and move upwind.[2][4] Eliminate all sources of ignition (e.g., sparks, open flames, hot surfaces).[2][8]

-

Ventilation: Ensure adequate ventilation in the affected area.

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2] Avoid breathing vapors and contacting the spilled material.[2][4]

-

Containment: Prevent the spill from entering drains or waterways.[2] For large spills, dike the material.[8]

-

Cleanup: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[8] Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly to remove any residual contamination.[8]

Caption: Logical workflow for responding to a this compound spill.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[4] Dispose of contents and containers at an approved waste disposal plant.[2][11] Due to its aquatic toxicity, avoid releasing it into the environment.[2][4]

Regulatory Information

This compound is listed on numerous international chemical inventories, including TSCA (USA), DSL (Canada), EINECS (Europe), AICS (Australia), and KECL (Korea).[2][11] It is also approved as a synthetic flavoring substance by the FDA (21 CFR 172.515) and JECFA.[3][6][9]

References

- 1. This compound [ventos.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. femaflavor.org [femaflavor.org]

- 7. Page loading... [wap.guidechem.com]

- 8. vigon.com [vigon.com]

- 9. This compound, 112-17-4 [thegoodscentscompany.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of Decyl Acetate from 1-Decanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Decyl acetate is a fatty acyl ester with applications as a flavoring and fragrance agent, found naturally in citrus peels, apples, and other fruits.[1][2] It is characterized by a floral, fresh, and clean scent.[3] This document outlines detailed protocols for the chemical and enzymatic synthesis of this compound from 1-decanol, providing a comparative analysis of different methodologies. The synthesis routes covered include acid-catalyzed esterification (Fischer esterification), enzymatic transesterification, and acylation.

Synthesis Methodologies

The synthesis of this compound from 1-decanol can be achieved through several established chemical pathways.

-

Fischer Esterification: This classic method involves the reaction of 1-decanol (an alcohol) with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or, as detailed here, solid acid catalysts like clays.[4][5] The reaction is reversible and driven to completion by removing the water produced or using an excess of one reactant.[6]

-

Transesterification: This process involves the exchange of the alkoxy group of an ester with an alcohol. For this compound synthesis, 1-decanol is reacted with an acetate ester, such as vinyl acetate or ethyl acetate, often catalyzed by an enzyme.[7][8] Enzymatic methods are favored for their high selectivity and mild reaction conditions.[9][10]

-

Acylation: This method utilizes a more reactive acylating agent, such as acetyl chloride or acetic anhydride, to react with 1-decanol.[11][12] These reactions are generally faster and often proceed to high yields at ambient temperatures.[13]

Experimental Protocols

Protocol 1: Fischer Esterification using Clay Catalysts

This protocol is adapted from a patented process utilizing reusable and environmentally benign clay catalysts.[4]

Materials:

-

1-Decanol (C₁₀H₂₂O, Molar Mass: 158.28 g/mol )[14]

-

Acetic Acid (CH₃COOH)

-

Toluene

-

Natural Montmorillonite Clay or Copper(II)-exchanged Montmorillonite Clay (Cu²⁺-montmorillonite)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Two-necked round-bottom flask, reflux condenser, heating mantle, filtration apparatus, rotary evaporator.

Procedure (Method A: Natural Montmorillonite Clay):

-

To a 50 ml two-necked round-bottom flask, add 1-decanol (0.79 g, 5 mmol), acetic acid (3 g, 50 mmol), and natural montmorillonite clay (0.1 g).

-

Attach a reflux condenser and heat the mixture to reflux temperature (116°C).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool and add 10 ml of ethyl acetate.

-

Filter the mixture to remove the clay catalyst.

-

Wash the filtrate with a saturated NaHCO₃ solution (3 x 10 ml) followed by a water wash (2 x 10 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the pure this compound product.

Procedure (Method B: Cu²⁺-Montmorillonite Clay):

-

To a 50 ml two-necked round-bottom flask, add 1-decanol (0.32 g, 2 mmol), acetic acid (0.36 g, 6 mmol), and Cu²⁺-montmorillonite clay (0.1 g) in 5 ml of toluene.

-

Attach a reflux condenser and heat the mixture to reflux temperature (110°C).

-

Monitor the reaction progress using TLC.

-

After completion (approx. 1-3 hours), filter the catalyst.

-

Wash the filtrate with a saturated NaHCO₃ solution (2 x 5 ml) followed by a water wash (2 x 10 ml).

-

Dry the resulting solution over anhydrous sodium sulfate.

-

Evaporate the solvent on a rotary evaporator to yield the pure product.

Protocol 2: Enzymatic Transesterification using Immobilized Lipase

This protocol utilizes the highly efficient and selective Novozym 435, an immobilized Candida antarctica lipase B, for the transesterification of 1-decanol.[15][16][17]

Materials:

-

1-Decanol

-

Vinyl Acetate (Acyl donor)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

n-Hexane (Solvent)

-

Orbital shaker or stirred-batch reactor.

Procedure:

-

Prepare a stock solution of 1-decanol and vinyl acetate in n-hexane at the desired molar concentrations (e.g., 0.1 M to 1.4 M).[9][10]

-

Add Novozym 435 catalyst to the reaction vessel.

-

Place the vessel in an orbital shaker or reactor maintained at a constant temperature (e.g., 30-35°C).[9][16]

-

Agitate the mixture at a speed sufficient to eliminate external mass transfer limitations (e.g., >200 rpm).

-

Periodically withdraw samples and analyze for the formation of this compound using Gas Chromatography (GC).

-

The reaction is known to follow a Ping-Pong Bi-Bi mechanism and can be inhibited by an excess of the alcohol (1-decanol).[9][16][17]

-

Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.

-

The solvent is removed from the product mixture under reduced pressure.

Protocol 3: Acylation using Acetic Anhydride

This method provides a high-yield synthesis route under mild conditions using a copper(II) catalyst.[13]

Materials:

-

1-Decanol

-

Acetic Anhydride ((CH₃CO)₂O)

-

Copper(II) bis(trifluoromethanesulfonate) (Cu(OTf)₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a suitable reaction vessel, dissolve 1-decanol in dichloromethane.

-

Add acetic anhydride to the solution.

-

Add a catalytic amount of Copper(II) bis(trifluoromethanesulfonate).

-

Stir the reaction mixture at ambient temperature for 1 hour.

-

Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction and proceed with a standard aqueous workup to remove the catalyst and unreacted anhydride.

-

Dry the organic phase and evaporate the solvent to obtain this compound.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Protocol 1A (Fischer) | Protocol 1B (Fischer) | Protocol 2 (Enzymatic) | Protocol 3 (Acylation) |

| Primary Reagents | 1-Decanol, Acetic Acid | 1-Decanol, Acetic Acid | 1-Decanol, Vinyl Acetate | 1-Decanol, Acetic Anhydride |

| Catalyst | Montmorillonite Clay | Cu²⁺-Montmorillonite | Novozym 435 | Cu(OTf)₂ |

| Solvent | None | Toluene | n-Hexane | Dichloromethane |

| Temperature | 116°C (Reflux) | 110°C (Reflux) | 30-35°C | Ambient |

| Reaction Time | ~3 hours | ~1-3 hours | Variable (hours) | 1 hour |

| Reported Yield | 98% (0.98 g from 5 mmol)[4] | 100% (0.4 g from 2 mmol)[4] | High Conversion[15][17] | 99%[13] |

Visualization

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is illustrated below.

Caption: Workflow for synthesis and purification of this compound.

Reaction Pathway: Fischer Esterification

This diagram shows the key steps in the acid-catalyzed esterification of 1-decanol with acetic acid.

Caption: Reaction mechanism for Fischer Esterification.

Reaction Pathway: Lipase-Catalyzed Transesterification

The enzymatic synthesis follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate.[9][16]

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [ventos.com]

- 4. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ester synthesis by transesterification [organic-chemistry.org]